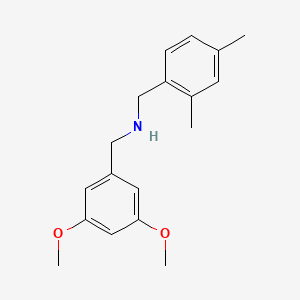
2-(benzylthio)-N-(2-fluoro-5-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylthio)-N-(2-fluoro-5-nitrophenyl)acetamide, also known as BFN, is a chemical compound that has gained significant attention in the field of medicinal chemistry. BFN is a potent inhibitor of bacterial enoyl-acyl carrier protein reductase (ENR), which is a key enzyme involved in the biosynthesis of fatty acids in bacteria.
Mecanismo De Acción
2-(benzylthio)-N-(2-fluoro-5-nitrophenyl)acetamide inhibits bacterial ENR by binding to the active site of the enzyme and preventing the reduction of the acyl-ACP intermediate. This leads to the accumulation of the intermediate, which is toxic to the bacteria and ultimately results in bacterial cell death.
Biochemical and Physiological Effects:
2-(benzylthio)-N-(2-fluoro-5-nitrophenyl)acetamide has been shown to have minimal toxicity to mammalian cells, making it a promising candidate for the development of new antibacterial agents. In addition, 2-(benzylthio)-N-(2-fluoro-5-nitrophenyl)acetamide has been shown to have a broad-spectrum antibacterial activity, which makes it effective against a wide range of bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(benzylthio)-N-(2-fluoro-5-nitrophenyl)acetamide is its potent antibacterial activity, which makes it a promising candidate for the development of new antibacterial agents. However, one of the limitations of 2-(benzylthio)-N-(2-fluoro-5-nitrophenyl)acetamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the research on 2-(benzylthio)-N-(2-fluoro-5-nitrophenyl)acetamide. One area of interest is the development of new antibacterial agents based on the structure of 2-(benzylthio)-N-(2-fluoro-5-nitrophenyl)acetamide. Another area of interest is the study of the mechanism of action of 2-(benzylthio)-N-(2-fluoro-5-nitrophenyl)acetamide and its interaction with bacterial ENR. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 2-(benzylthio)-N-(2-fluoro-5-nitrophenyl)acetamide, which will be important for the development of new antibacterial agents.
Métodos De Síntesis
The synthesis of 2-(benzylthio)-N-(2-fluoro-5-nitrophenyl)acetamide involves a multi-step process that starts with the reaction of 2-fluoro-5-nitrobenzoic acid with thionyl chloride to form 2-fluoro-5-nitrobenzoyl chloride. The resulting compound is then reacted with benzylthiol to form 2-(benzylthio)-5-nitrobenzoic acid. This intermediate compound is then reacted with N,N-dimethylacetamide to form the final product, 2-(benzylthio)-N-(2-fluoro-5-nitrophenyl)acetamide.
Aplicaciones Científicas De Investigación
2-(benzylthio)-N-(2-fluoro-5-nitrophenyl)acetamide has been extensively studied for its antibacterial activity. Several studies have shown that 2-(benzylthio)-N-(2-fluoro-5-nitrophenyl)acetamide is a potent inhibitor of bacterial ENR, which makes it a promising candidate for the development of new antibacterial agents. 2-(benzylthio)-N-(2-fluoro-5-nitrophenyl)acetamide has been shown to be effective against a wide range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).
Propiedades
IUPAC Name |
2-benzylsulfanyl-N-(2-fluoro-5-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3S/c16-13-7-6-12(18(20)21)8-14(13)17-15(19)10-22-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRQVZNTRCSZKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzylsulfanyl-N-(2-fluoro-5-nitrophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5810040.png)


![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B5810053.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5810054.png)


![4-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]morpholine](/img/structure/B5810075.png)




![N-allyl-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5810135.png)